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molecular formula C4H3Cl3O B8487121 1,1,4-Trichloro-3-buten-2-one CAS No. 83959-33-5

1,1,4-Trichloro-3-buten-2-one

Cat. No. B8487121
M. Wt: 173.42 g/mol
InChI Key: PVTFYUFIJCGAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153820B2

Procedure details

At 20° C., 1,1,4-trichloro-3-buten-2-one (15 g, 0.078 mol) was added dropwise over a period of 37 min to a solution of 1,1-dimethylhydrazine (9.5 g, 0.156 mol) in methyl tert-butyl ether (MTBE, 500 ml), with warming to 34° C. After 2 h, a sticky brown suspension had formed, which was filtered through kieselguhr. The filtrate was concentrated under reduced pressure. The residue (7.6 g of a viscous oil) was subjected to fractional distillation under reduced pressure. As the main fraction, 3 g of 3-dichloromethyl-N-methylpyrazole were obtained in a purity of 96.4% (GC area) (boiling point 65° C./0.3 mbar), and the product crystallized on standing. Recrystallization gave a sample having a purity of >99% (GC area).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:8])[C:3](=O)[CH:4]=[CH:5]Cl.[CH3:9][N:10](C)[NH2:11]>C(OC)(C)(C)C>[Cl:1][CH:2]([Cl:8])[C:3]1[CH:4]=[CH:5][N:10]([CH3:9])[N:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC(C(C=CCl)=O)Cl
Name
Quantity
9.5 g
Type
reactant
Smiles
CN(N)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
34 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a sticky brown suspension had formed
FILTRATION
Type
FILTRATION
Details
which was filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue (7.6 g of a viscous oil) was subjected to fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C1=NN(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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